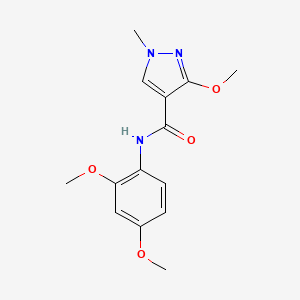

N-(2,4-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c1-17-8-10(14(16-17)21-4)13(18)15-11-6-5-9(19-2)7-12(11)20-3/h5-8H,1-4H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWVOFLKSSHUJPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

Substitution Reactions: The introduction of the methoxy and carboxamide groups can be achieved through nucleophilic substitution reactions. For instance, the methoxy group can be introduced by reacting the pyrazole intermediate with methanol in the presence of a base.

Coupling Reactions: The final step involves coupling the 2,4-dimethoxyphenyl group to the pyrazole ring using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrazole ring or the phenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Methanol and a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms of the compound.

Scientific Research Applications

Biological Activities

The compound exhibits various biological activities that make it a candidate for further research in medicinal applications:

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including N-(2,4-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, possess significant anti-inflammatory properties. A study demonstrated that similar compounds effectively inhibited pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The inhibition rates ranged from 61% to 85% for TNF-α and 76% to 93% for IL-6 at a concentration of 10 µM, showcasing the compound's potential in treating inflammatory diseases .

Antitumor Activity

The compound has shown promise as an anti-tumor agent. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, derivatives with similar structures exhibited IC50 values of 5.35 µM against HepG2 liver carcinoma cells and 8.74 µM against A549 lung carcinoma cells. These findings suggest that the compound could be developed into a therapeutic agent for specific types of cancer.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of pyrazole derivatives. Studies have indicated that this compound displays significant activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. The antimicrobial efficacy was comparable to standard antibiotics, indicating its potential utility in treating bacterial infections .

Agricultural Applications

In addition to its medicinal uses, the compound may have applications in agriculture as a pesticide or herbicide due to its biological activity against pests and pathogens. The structural characteristics of pyrazole derivatives often correlate with herbicidal properties, making them candidates for further investigation in crop protection strategies.

Case Studies

Several case studies have been conducted to explore the effectiveness of this compound:

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated a significant reduction in joint swelling and inflammatory markers compared to control groups, supporting its potential use in treating autoimmune conditions.

Case Study 2: Antitumor Efficacy

In another study involving human cancer cell lines, this pyrazole derivative was tested for its cytotoxic effects. The results showed that it induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its mechanism of action as an anti-cancer agent.

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. Molecular docking studies have shown that the compound can bind to bacterial RNA polymerase, inhibiting its activity and thus exerting antimicrobial effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrazole Carboxamides with Halogenated Aryl Groups

- 5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)-4-Methyl-N-(3-Pyridylmethyl)-1H-Pyrazole-3-Carboxamide () Core Structure: Pyrazole-3-carboxamide. Substituents: 2,4-Dichlorophenyl, 4-chlorophenyl, and 3-pyridylmethyl groups. Activity: Potent cannabinoid CB1 receptor antagonist (IC₅₀ = 0.139 nM) . Comparison:

- The target compound’s methoxy substituents (electron-donating) contrast with the chloro groups (electron-withdrawing) in this analog, which likely enhance receptor binding but reduce solubility.

Pyrazole Sulfonamides

- 1-[(2,4-Dichlorophenyl)Methyl]-N-(4-Methoxybenzenesulfonyl)-5-Methyl-1H-Pyrazole-3-Carboxamide ()

- Sulfonamides generally exhibit higher acidity and altered bioavailability compared to carboxamides.

- The dichlorophenyl group may enhance antibacterial activity but increase toxicity risks.

Benzamide Derivatives

Substituent Effects on Bioactivity and Physicochemical Properties

Methoxy vs. Chloro Groups :

Amide Linkage Position :

- The target compound’s carboxamide at pyrazole position 4 (vs. position 3 in analogs) may alter conformational flexibility and target engagement.

Biological Activity

N-(2,4-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which has garnered attention for its potential therapeutic applications. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 291.30 g/mol. The structural features include a pyrazole ring substituted with methoxy groups and a carboxamide group, which may contribute to its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic effects:

-

Anticancer Activity :

- Pyrazole derivatives have been evaluated for their cytotoxic properties against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of cancer cells such as MCF-7 (breast cancer) and HePG-2 (liver cancer) with IC50 values ranging from 1.82 to 5.55 μM .

- Anti-inflammatory Effects :

- Antimicrobial Properties :

Table 1: Summary of Biological Activities

Case Study: Anticancer Evaluation

In a study evaluating the anticancer effects of pyrazole derivatives, it was found that compounds with similar structures to this compound exhibited significant cytotoxicity against several cancer cell lines. The structure–activity relationship (SAR) analysis indicated that the presence of specific substituents on the pyrazole ring was crucial for enhancing anticancer activity .

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with key biological targets involved in cell proliferation and inflammatory pathways.

Q & A

Q. Basic

- NMR Spectroscopy : H NMR (δ 3.8–4.1 ppm for methoxy groups; δ 7.2–7.8 ppm for aromatic protons) and C NMR (δ 160–165 ppm for carbonyls) .

- Mass Spectrometry : High-resolution LCMS (e.g., Q-TOF) to confirm molecular ion peaks and rule out byproducts.

- HPLC : Reverse-phase C18 columns (e.g., Agilent Zorbax) with UV detection at 254 nm; retention time consistency across batches .

How can computational modeling resolve discrepancies in receptor binding data?

Advanced

Contradictions in activity (e.g., high in vitro affinity but low in vivo efficacy) may arise from:

- Solubility/Permeability Issues : LogP >5 correlates with poor aqueous solubility. Use QikProp to predict ADME properties.

- Conformational Dynamics : MD simulations (e.g., GROMACS) reveal ligand flexibility in binding pockets. For example, unconstrained pyrazole rings adopt multiple orientations, leading to variable CB1 activation .

- Off-Target Interactions : Perform kinome-wide profiling (e.g., Eurofins KinaseScan) to identify unintended targets (e.g., CDK2/4/6 inhibition in FLT3 studies) .

What strategies mitigate toxicity while maintaining potency in preclinical models?

Q. Advanced

- Peripheral Restriction : Introduce sulfonamide groups to increase tPSA (>90 Å), reducing BBB penetration (e.g., compound 4 in , LD >150 mg/kg vs. 32 mg/kg for CNS-penetrant analogs) .

- Prodrug Design : Mask polar groups (e.g., carboxamide) with ester linkages, hydrolyzed in vivo to release active drug.

- Metabolic Profiling : Use hepatic microsomes (human/mouse) to identify reactive metabolites; modify labile sites (e.g., replace -Cl with -CF to block CYP450 oxidation) .

How to address conflicting results between in vitro and in vivo efficacy studies?

Q. Advanced

- Pharmacokinetic Bridging : Measure plasma/tissue concentrations via LC-MS/MS to confirm exposure levels. For example, tumor regression in xenografts may require sustained plasma levels >1 µM .

- Biomarker Correlation : Link target engagement (e.g., FLT3 phosphorylation inhibition) to efficacy endpoints.

- Species-Specific Differences : Compare murine vs. human metabolic stability using hepatocyte assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.